4-Methyl-1-(3-nitrobenzoyl)piperidine
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Overview
Description
4-Methyl-1-(3-nitrobenzoyl)piperidine is an organic compound with the molecular formula C13H16N2O3 and a molecular weight of 248.284 g/mol . It is a piperidine derivative, characterized by the presence of a 3-nitrobenzoyl group attached to the nitrogen atom of the piperidine ring and a methyl group at the 4-position of the piperidine ring .
Preparation Methods
The synthesis of 4-Methyl-1-(3-nitrobenzoyl)piperidine typically involves the acylation of 4-methylpiperidine with 3-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures .
Chemical Reactions Analysis
4-Methyl-1-(3-nitrobenzoyl)piperidine can undergo various chemical reactions, including:
Scientific Research Applications
4-Methyl-1-(3-nitrobenzoyl)piperidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-1-(3-nitrobenzoyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperidine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
4-Methyl-1-(3-nitrobenzoyl)piperidine can be compared with other similar compounds, such as:
4-Methyl-1-(4-methyl-3-nitrobenzoyl)piperidine: This compound has an additional methyl group on the benzoyl ring, which can affect its chemical reactivity and biological activity.
1-Benzyl-4-(3-nitrobenzoyl)piperazine: This compound has a benzyl group instead of a methyl group on the piperidine ring, which can influence its interactions with biological targets.
1-(2-Methyl-3-nitrobenzoyl)-4-(4-nitrophenyl)piperazine: This compound has a more complex structure with additional nitro and phenyl groups, which can alter its chemical and biological properties.
Properties
Molecular Formula |
C13H16N2O3 |
---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
(4-methylpiperidin-1-yl)-(3-nitrophenyl)methanone |
InChI |
InChI=1S/C13H16N2O3/c1-10-5-7-14(8-6-10)13(16)11-3-2-4-12(9-11)15(17)18/h2-4,9-10H,5-8H2,1H3 |
InChI Key |
QVWMUBXYFBHNQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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